Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate

Overview

Description

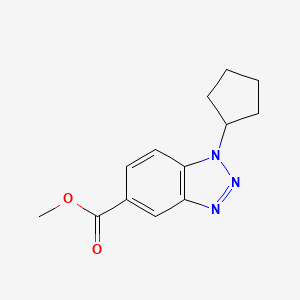

“Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate” is a chemical compound with the CAS Number: 1400645-30-8 . It has a molecular weight of 245.28 . The IUPAC name for this compound is methyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate” is 1S/C13H15N3O2/c1-18-13(17)9-6-7-12-11(8-9)14-15-16(12)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate” has a molecular weight of 245.28 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications

Biotransformation and Environmental Persistence

Benzotriazoles, including derivatives similar to methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate, are studied for their environmental persistence and biotransformation pathways. These compounds are widely used as corrosion inhibitors and have become ubiquitous pollutants in aquatic environments. Research has identified various aerobic biological degradation mechanisms in activated sludge, elucidating degradation pathways through the identification of transformation products such as hydroxylated benzotriazoles and benzotriazole carboxylic acids. These findings indicate the partial persistence of these compounds in conventional wastewater treatment processes and their potential environmental impacts (Huntscha et al., 2014).

Materials Science Applications

In the realm of materials science, derivatives of benzotriazoles are explored for enhancing the performance of lithium-ion batteries. For instance, cyclopentadithiophene and methyl-2,5-dibromobenzoate have been copolymerized to produce conducting binders for silicon nanoparticles in anode electrodes, demonstrating significant improvements in the specific capacity and stability of the batteries (Wang et al., 2017).

Antimicrobial and Cytotoxic Activity

Research into the biological activities of benzotriazole derivatives has identified novel azetidine-2-one derivatives of 1H-benzimidazole that exhibit antimicrobial and cytotoxic properties. These studies highlight the potential of benzotriazole derivatives for therapeutic applications, with certain compounds showing significant activity against bacterial strains and cytotoxic effects in vitro (Noolvi et al., 2014).

Corrosion Inhibition

The effectiveness of benzotriazole derivatives as corrosion inhibitors for low carbon steel in acidic solutions has been demonstrated, showing that these compounds can significantly impede corrosion with high efficiency. This research supports the industrial application of benzotriazoles in protecting metals from corrosion (Onyeachu & Solomon, 2020).

Safety and Hazards

The safety information for “Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mechanism of Action

Target of Action

Benzotriazole derivatives are known to have potential inhibitory effects on protease enzymes such as chymotrypsin, trypsin, and papain . These enzymes play crucial roles in various biological processes, including digestion and immune response.

Mode of Action

Benzotriazole derivatives are known to interact with their targets via resonance-stabilized carbocations . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

properties

IUPAC Name |

methyl 1-cyclopentylbenzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-18-13(17)9-6-7-12-11(8-9)14-15-16(12)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTGNEMBMFZRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901171265 | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 1-cyclopentyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate | |

CAS RN |

1400645-30-8 | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 1-cyclopentyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400645-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole-5-carboxylic acid, 1-cyclopentyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[(2,3-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1492439.png)

![trans-2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492447.png)

![1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1492450.png)

amine](/img/structure/B1492451.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1492453.png)

![trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol](/img/structure/B1492455.png)

![[(1-Fluorocyclopentyl)methyl][2-(4-fluorophenyl)ethyl]amine](/img/structure/B1492460.png)

![3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1492461.png)